molecular formula C8H10O4 B1625522 4-Methylenecyclopentane-1,2-dicarboxylic acid CAS No. 90474-14-9

4-Methylenecyclopentane-1,2-dicarboxylic acid

Cat. No.: B1625522
CAS No.: 90474-14-9
M. Wt: 170.16 g/mol
InChI Key: WRJRZNHDCDDIFH-UHFFFAOYSA-N
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Description

4-Methylenecyclopentane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O4 It is characterized by a cyclopentane ring with two carboxylic acid groups and a methylene group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylenecyclopentane-1,2-dicarboxylic acid typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with cyclopentadiene.

    Addition of Carboxyl Groups: The cyclopentadiene undergoes a Diels-Alder reaction with maleic anhydride to form a cyclohexene derivative.

    Formation of Methylene Group: The cyclohexene derivative is then subjected to a series of reactions, including oxidation and decarboxylation, to introduce the methylene group and form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methylenecyclopentane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the methylene group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-oxocyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-methylenecyclopentane-1,2-dimethanol.

    Substitution: Formation of 4-halogenated cyclopentane-1,2-dicarboxylic acids.

Scientific Research Applications

4-Methylenecyclopentane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylenecyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

    Cispentacin: A nonproteinogenic amino acid with a similar cyclopentane structure.

    Cyclopentane-1,2-dicarboxylic acid: Lacks the methylene group but has similar carboxylic acid functionality.

    4-Methylenecyclopentane-1,2-dicarboxylic anhydride: An anhydride form of the compound with different reactivity.

Properties

IUPAC Name

4-methylidenecyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRZNHDCDDIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529169
Record name 4-Methylidenecyclopentane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90474-14-9
Record name 4-Methylene-1,2-cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90474-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylidenecyclopentane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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